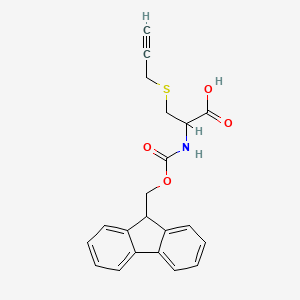
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Fmoc-2-氨基-3-炔丙基硫代丙酸是氨基酸的衍生物,专门设计用于肽合成。该化合物具有芴甲氧羰基 (Fmoc) 保护基,该基团在固相肽合成中常用作在偶联反应中保护氨基。炔丙基硫代基团的存在增加了独特的反应性,使其成为合成复杂肽和蛋白质的宝贵构建块。
准备方法
合成路线和反应条件: (R)-Fmoc-2-氨基-3-炔丙基硫代丙酸的合成通常涉及多个步骤:
起始原料: 合成从合适的氨基酸前体开始。
保护: 使用 Fmoc 基团保护氨基。这是通过使氨基酸与芴甲氧羰基氯在碳酸钠等碱的存在下反应来实现的。
炔丙基化: 炔丙基硫代基团的引入是通过亲核取代反应进行的。这涉及使受保护的氨基酸在碳酸钾等碱的存在下与炔丙基溴反应。
纯化: 最终产物使用柱色谱等技术进行纯化,以确保高纯度。
工业生产方法: (R)-Fmoc-2-氨基-3-炔丙基硫代丙酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。自动肽合成器通常被用来简化合成并确保一致性。
反应类型:
氧化: 炔丙基硫代基团可以发生氧化反应生成亚砜或砜。
还原: 该化合物可以被还原以去除 Fmoc 保护基,通常使用哌啶在二甲基甲酰胺等溶剂中。
取代: 炔丙基可以参与点击化学反应,例如叠氮化物-炔烃环加成反应,生成三唑。
常用试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸等试剂。
还原: 二甲基甲酰胺中的哌啶。
取代: 点击化学反应的铜(I)催化剂。
主要产品:
亚砜和砜: 来自氧化。
脱保护氨基酸: 来自还原。
三唑: 来自点击化学反应。
科学研究应用
(R)-Fmoc-2-氨基-3-炔丙基硫代丙酸在科学研究中具有广泛的应用:
化学: 用作合成复杂肽和蛋白质的构建块。
生物学: 促进对蛋白质-蛋白质相互作用和酶机制的研究。
医学: 在肽类药物和药物递送系统的发展中发挥作用。
工业: 用于生产用于研究和制药应用的专用肽。
作用机制
(R)-Fmoc-2-氨基-3-炔丙基硫代丙酸的作用机制主要与其在肽合成中的作用有关。Fmoc 基团在偶联反应中保护氨基,防止发生不必要的副反应。炔丙基硫代基团为进一步功能化提供了一个“把手”,允许引入额外的化学基团或标记。这种多功能性使其成为合成复杂肽和蛋白质的宝贵工具。
类似化合物:
Fmoc 保护的氨基酸: 这些化合物也具有 Fmoc 保护基,但缺少炔丙基硫代基团。
炔丙基化氨基酸: 这些化合物具有炔丙基,但可能没有 Fmoc 保护。
独特性: (R)-Fmoc-2-氨基-3-炔丙基硫代丙酸由于 Fmoc 保护基和炔丙基硫代基团的组合而独一无二
相似化合物的比较
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but lack the propargylsulfanyl group.
Propargylated amino acids: These compounds have a propargyl group but may not have the Fmoc protection.
Uniqueness: ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the combination of the Fmoc protecting group and the propargylsulfanyl group
属性
分子式 |
C21H19NO4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
InChI 键 |
OUPLWOYUYWTFRA-UHFFFAOYSA-N |
规范 SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
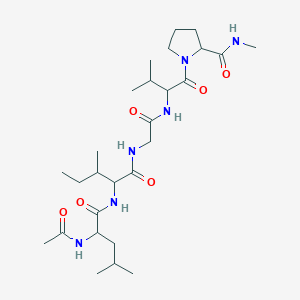
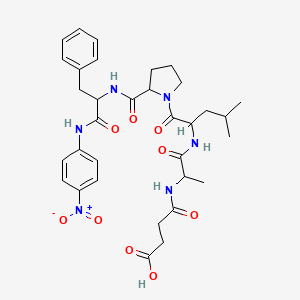
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
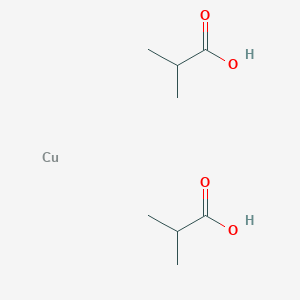
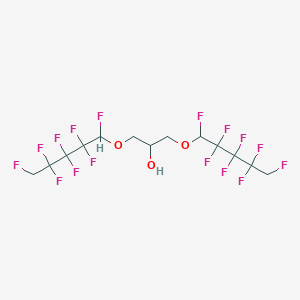
![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
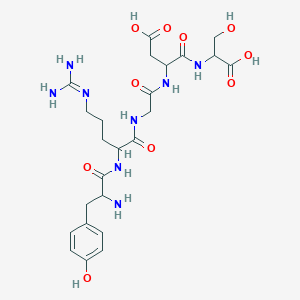
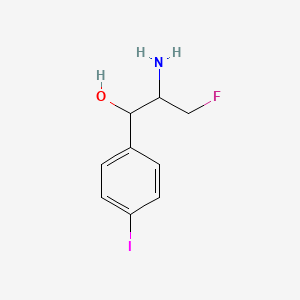

![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
![Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12319649.png)
